2-Butenoic acid, 3-amino-, ethyl ester
Overview
Description
2-Butenoic acid, 3-amino-, ethyl ester is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Reactivity and Synthesis of Heterocycles : 2-Butenoic acid, 3-amino-, ethyl ester, through its derivatives, has been utilized in the synthesis of various heterocyclic compounds. The reactivity of these derivatives with binucleophiles like hydrazine and hydroxylamine has been explored to evaluate their electrophilic centers in forming polyfunctionalized heterocyclic compounds (Braibante et al., 2002).
Analysis and Characterization
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : Derivatives of 2-Butenoic acid, 3-amino-, ethyl ester have been analyzed using GC-MS. The analysis aimed to identify various compounds in reaction liquids involving these derivatives, aiding in understanding their chemical behavior and potential applications (W. Ming, 2007).
Structural Studies
- Crystal Structure Analysis : The crystal structure of derivatives like ethyl-Z-3-amino-2-benzoyl-2-butenoate has been studied. Such studies involve understanding the stability of different isomers and their structural characteristics, which are crucial for their application in various synthesis processes (Fallon et al., 1980).
Application in Polymer and Material Science
- Polymer Precursor : Compounds like 3-aminocarbonyl-3-butenoic acid methyl ester, closely related to 2-Butenoic acid, 3-amino-, ethyl ester, have been used in synthesizing high molecular weight polymers. These polymers are significant as precursors for carbon fiber, showcasing the material's application in advanced material sciences (Ju et al., 2020).
Applications in Organic Synthesis
- Synthesis of Ureido Sugars and Amino Acids : The derivatives of 2-Butenoic acid, 3-amino-, ethyl ester have been used in the synthesis of new ureido sugars and amino acid derivatives. This application is significant in the field of carbohydrate chemistry and could have implications in medicinal chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
properties
IUPAC Name |
ethyl 3-aminobut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282400 | |
Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenoic acid, 3-amino-, ethyl ester | |
CAS RN |
7318-00-5 | |
Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7318-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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